molecular formula C22H23N3O2 B14239757 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid CAS No. 514221-81-9

2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid

Cat. No.: B14239757
CAS No.: 514221-81-9
M. Wt: 361.4 g/mol
InChI Key: ALPIJNIZXQNJPA-UHFFFAOYSA-N
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Description

2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid is a compound known for its unique structural properties and applications in various scientific fields. This compound features a cyano group and two dimethylamino phenyl groups attached to a penta-2,4-dienoic acid backbone, making it a versatile molecule in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid typically involves a Knoevenagel condensation reaction. This reaction is carried out between m-phenylenediacetonitrile, p-phenylenediacetonitrile, and 4-(dimethylamino)cinnamaldehyde . The reaction conditions often include the use of a base such as piperidine or pyridine in a solvent like ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Properties

CAS No.

514221-81-9

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid

InChI

InChI=1S/C22H23N3O2/c1-24(2)19-10-5-16(6-11-19)21(14-9-18(15-23)22(26)27)17-7-12-20(13-8-17)25(3)4/h5-14H,1-4H3,(H,26,27)

InChI Key

ALPIJNIZXQNJPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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